AMT-TP Exhibits Noncompetitive Inhibition of HIV-1 Reverse Transcriptase, Distinct from Competitive Chain Termination by AZT-TP
The 5'-triphosphate of 3'-amino-3'-deoxythymidine (AMT-TP) functions as a noncompetitive inhibitor of HIV-1 reverse transcriptase (RT), a mechanism fundamentally distinct from the competitive inhibition and obligatory chain termination exhibited by the 5'-triphosphate of 3'-azido-3'-deoxythymidine (AZT-TP) [1]. AZT-TP is a linear competitive inhibitor of HIV-1 RT with respect to dTTP, binding at the dNTP substrate site (Ki ≈ 7 nM) and requiring incorporation into nascent DNA for chain termination [2]. In contrast, AMT-TP binds at a distinct allosteric site and does not require 3'-OH availability for chain elongation blockade [1]. The syn glycosidic conformation of AMT revealed by X-ray crystallography, stabilized by a three-dimensional hydrogen-bonding network, differs from the anti conformation of AZT and contributes to this unique binding mode [3].
| Evidence Dimension | Mechanism of HIV-1 reverse transcriptase inhibition |
|---|---|
| Target Compound Data | Noncompetitive inhibitor (allosteric binding, syn glycosidic conformation); Ki against HIV-1 RT not requiring chain incorporation [1] |
| Comparator Or Baseline | AZT-TP: Competitive inhibitor (dNTP binding site), Ki = 7 nM; requires 3'-OH incorporation for chain termination [2] |
| Quantified Difference | Qualitative mechanistic difference: noncompetitive (allosteric) vs. competitive (active-site) inhibition mode |
| Conditions | HIV-1 reverse transcriptase enzymatic assay; X-ray crystallography and ¹H NMR for conformational analysis [1][3] |
Why This Matters
A noncompetitive RT inhibitor may retain activity against HIV-1 strains harboring mutations in the dNTP-binding pocket that confer resistance to competitive nucleoside analogs like AZT, providing a distinct resistance profile for antiviral research applications.
- [1] Kedar PS, Abbotts J, Kovács T, Lesiak K, Torrence P, Wilson SH. Mechanism of inhibition of the human immunodeficiency virus type 1 reverse transcriptase by the 5'-triphosphate of 3'-amino-3'-deoxythymidine. Biochemistry. 1990 Apr 17;29(15):3603-3611. doi: 10.1021/bi00467a001. View Source
- [2] DrugBank: Zidovudine (APRD00815). AZT-TP inhibits HIV reverse transcriptase with Ki = 0.007 µM using poly(rA):oligo(dT) template:primer. Also: Reardon JE, Miller WH. Mechanism of HIV reverse transcriptase: enzyme-primer interaction as revealed through studies of a dNTP analogue, 3'-azido-dTTP. J Biol Chem. 1990 Nov 25;265(33):20302-7. PMID: 1700785. View Source
- [3] Kovács T, Párkányi L, Pelczer I, Cervantes-Lee F, Pannell KH, Torrence PF. Solid-state and solution conformation of 3'-amino-3'-deoxythymidine, precursor to a noncompetitive inhibitor of HIV-1 reverse transcriptase. J Med Chem. 1991 Aug;34(8):2595-600. doi: 10.1021/jm00112a038. PMID: 1714958. View Source
